![molecular formula C11H12N2OS B1276229 N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 848369-77-7](/img/structure/B1276229.png)
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
Overview
Description
Biochemical Analysis
Biochemical Properties
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of antiproliferative agents by condensing related carboxylic acids with amines. Additionally, its derivatives have been synthesized as NMDA receptor antagonists, which are crucial in neurological research for their potential to modulate neuroactivity.
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit cell proliferation, making it a potential candidate for cancer research. The compound also affects cell signaling pathways and gene expression, particularly in the context of NMDA receptor antagonism, which can modulate neuroactivity and potentially have therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its cyclopropane ring structure is significant in determining its reactivity and interaction with biological targets. The compound’s derivatives act as NMDA receptor antagonists, inhibiting the receptor’s activity and thereby modulating neuroactivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antiproliferative properties, while higher doses could potentially lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxic effects are essential for understanding its safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function.
Preparation Methods
The synthesis of N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide typically involves the condensation of related carboxylic acids with amines. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods for this compound are not widely documented, but laboratory synthesis usually involves standard organic synthesis techniques .
Chemical Reactions Analysis
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions due to its versatile reactivity profile. Some of the common types of reactions include:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Proteomics Research: Its unique structure makes it valuable for studying protein interactions and functions.
Antiproliferative Agent Synthesis:
NMDA Receptor Antagonists: Derivatives of this compound have been synthesized as potent NMDA receptor antagonists, which are important in neurological research.
Mechanism of Action
The mechanism of action of N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imparts unique chemical properties that allow it to interact with biological targets effectively. These interactions can modulate protein functions and inhibit cell proliferation, making it useful in various biological applications.
Comparison with Similar Compounds
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts strain and reactivity that are not present in many other compounds. Similar compounds include:
Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring but may have different functional groups attached.
Phenylcarboxamide derivatives: These compounds have a phenyl ring and carboxamide group but lack the cyclopropane ring.
Properties
IUPAC Name |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYNSJQHTZBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209364 | |
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848369-77-7 | |
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)
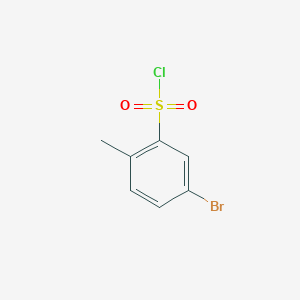
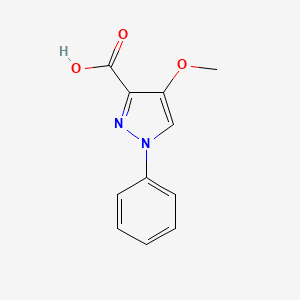
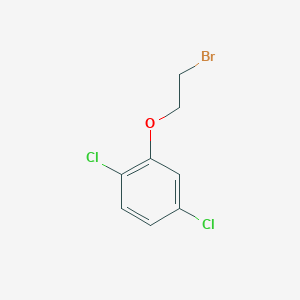
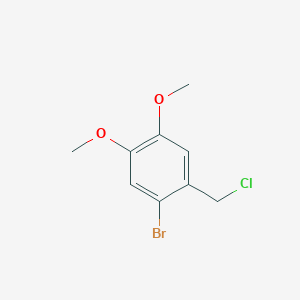
![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)
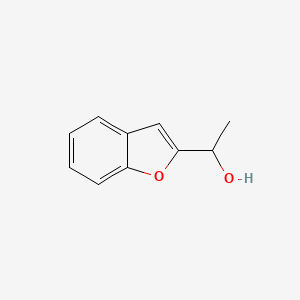
![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)
![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)





